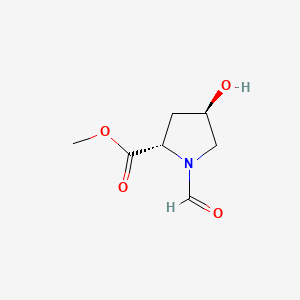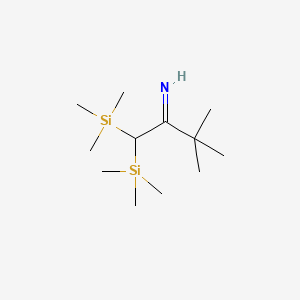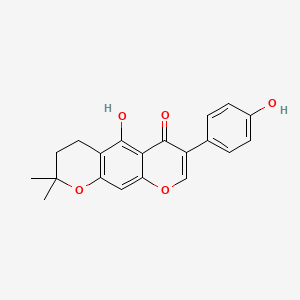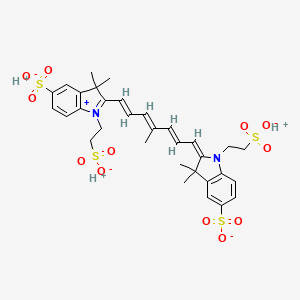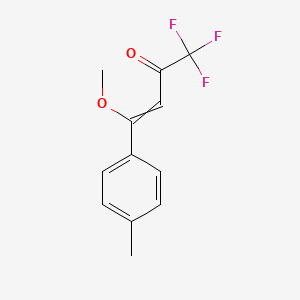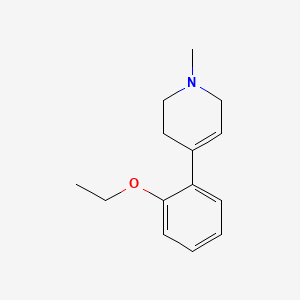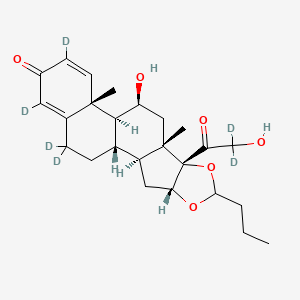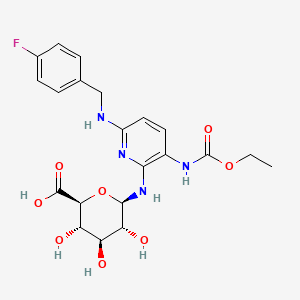
Flupirtina-N2-|A-D-Glucurónido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid, also known as (2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid, is a useful research compound. Its molecular formula is C21H25FN4O8 and its molecular weight is 480.449. The purity is usually 95%.
BenchChem offers high-quality (2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Mecanismo de acción: La flupirtina es el primer activador de los canales KV7 utilizado terapéuticamente, con mecanismos GABAAérgicos adicionales. Su principal modo de acción implica la activación del canal de potasio, lo que abre posibilidades terapéuticas .
- Aplicaciones:
Analgesia y relajación muscular
Investigación sobre la epilepsia
Mecanismo De Acción
Target of Action
Flupirtine-N2-β-D-Glucuronide, also known as Flupirtine, primarily targets several cellular components, including Kv7 channels , G-protein-regulated inwardly rectifying K channels , and γ-aminobutyric acid type A receptors . It also interacts with the Alpha-2A adrenergic receptor .
Mode of Action
Flupirtine acts by upregulating Bcl-2 , increasing glutathione levels , activating an inwardly rectifying potassium channel , and delaying loss of intermitochondrial membrane calcium retention capacity . It primarily mediates its effects through alpha-2 adrenergic mechanisms .
Biochemical Pathways
Flupirtine stabilizes the membrane resting potential by activating KCNQ (Kv7) potassium channels , generating a neuronal hyperpolarizing current (M-current). This activation leads to an indirect N-methyl-D-aspartate (NMDA) receptor antagonism , thus reducing hyperexcitation of nociceptive neurons .
Pharmacokinetics
Flupirtine has a bioavailability of 90% (oral), 70% (rectal) . It is metabolized in the liver to 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine, which has 20-30% the analgesic potential of its parent compound . The elimination half-life is 6.5 hrs (average) , 11.2-16.8 hrs (average 14 hrs) (elderly) , 8.7-10.9 hrs (average 9.8 hrs) (in those with moderate-level renal impairment) . About 72% of flupirtine and its metabolites appear in urine and 18% appear in feces .
Result of Action
The molecular and cellular effects of Flupirtine’s action include the suppression of over-excitability of neuronal and non-neuronal cells . This leads to its use as a centrally acting analgesic in patients with a range of acute and persistent pain conditions .
Análisis Bioquímico
Biochemical Properties
Flupirtine-N2-|A-D-Glucuronide plays a significant role in biochemical reactions, particularly in the context of its parent compound, flupirtine. Flupirtine is known to activate potassium channels and modulate GABAergic mechanisms . Flupirtine-N2-|A-D-Glucuronide interacts with various enzymes and proteins, including UDP-glucuronosyltransferases, which facilitate its formation from flupirtine. The nature of these interactions involves the conjugation of flupirtine with glucuronic acid, enhancing its solubility and facilitating its excretion .
Cellular Effects
Flupirtine-N2-|A-D-Glucuronide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate potassium channels, leading to changes in cellular excitability and neurotransmitter release . Additionally, Flupirtine-N2-|A-D-Glucuronide affects gene expression by upregulating Bcl-2 and increasing glutathione levels, which contribute to its neuroprotective effects .
Molecular Mechanism
The molecular mechanism of Flupirtine-N2-|A-D-Glucuronide involves its interaction with potassium channels and GABAergic systems. It activates inwardly rectifying potassium channels, leading to hyperpolarization of neurons and reduced excitability . Additionally, Flupirtine-N2-|A-D-Glucuronide acts as an NMDA receptor antagonist, although it does not directly bind to the receptor . These interactions result in the modulation of neuronal activity and provide analgesic and neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flupirtine-N2-|A-D-Glucuronide have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors . Long-term studies have shown that Flupirtine-N2-|A-D-Glucuronide maintains its neuroprotective and analgesic properties over extended periods, although the exact duration of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of Flupirtine-N2-|A-D-Glucuronide vary with different dosages in animal models. At lower doses, the compound exhibits potent analgesic and neuroprotective effects without significant adverse effects . At higher doses, Flupirtine-N2-|A-D-Glucuronide can cause toxicity, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Flupirtine-N2-|A-D-Glucuronide is involved in several metabolic pathways, primarily through its formation from flupirtine via UDP-glucuronosyltransferases . This conjugation enhances the solubility of flupirtine, facilitating its excretion through urine and feces . The metabolic pathways of Flupirtine-N2-|A-D-Glucuronide also involve interactions with glutathione, contributing to its detoxification and neuroprotective effects .
Transport and Distribution
Within cells and tissues, Flupirtine-N2-|A-D-Glucuronide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
Flupirtine-N2-|A-D-Glucuronide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that Flupirtine-N2-|A-D-Glucuronide exerts its effects at the appropriate sites within the cell, contributing to its therapeutic potential .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O8/c1-2-33-21(32)24-12-7-8-13(23-9-10-3-5-11(22)6-4-10)25-18(12)26-19-16(29)14(27)15(28)17(34-19)20(30)31/h3-8,14-17,19,27-29H,2,9H2,1H3,(H,24,32)(H,30,31)(H2,23,25,26)/t14-,15-,16+,17-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXUJNSQOAHVQO-YUAHOQAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

